molecular formula C11H12BrFO3 B1405965 3-Bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde CAS No. 1514790-88-5

3-Bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde

Cat. No. B1405965
M. Wt: 291.11 g/mol
InChI Key: NAMVWAZXXIZLFO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Physical Properties :
    • Melting Point : reports the melting point of this compound.

Scientific Research Applications

Synthesis and Antioxidant Activity

3-Bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde, closely related to 3-bromo-4-hydroxy-5-methoxybenzaldehyde, has been synthesized and evaluated for its antioxidant activity. The compound was obtained via bromination of vanillin and tested using the DPPH method, showing significant antioxidant potential (Rijal, Haryadi, & Anwar, 2022).

Application in Drug Discovery

In drug discovery, similar compounds have been used as key intermediates. For instance, 5-bromo-2-methylamino-8-methoxyquinazoline, synthesized from a related compound, played a crucial role in medicinal chemistry, highlighting the potential use of 3-Bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde in this field (Nishimura & Saitoh, 2016).

Fungal Metabolism Research

Research on the fungus Bjerkandera adusta showed it could biotransform similar halogenated benzaldehydes, suggesting that 3-Bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde could be a subject of study in fungal metabolism and bioconversion (Beck, Lauritsen, Patrick, & Cooks, 2000).

Crystallographic Studies

In crystallography, compounds like 5-Bromo-2-hydroxybenzaldehyde, which share structural similarities with 3-Bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde, have been synthesized and their structures determined by X-ray diffraction, indicating potential applications in structural biology and materials science (Chumakov et al., 2014).

Gas Chromatography Analysis

Studies have been conducted on the determination of similar compounds, like 3-bromo-4-hydroxybenzaldehyde, by gas chromatography, suggesting a potential analytical application for 3-Bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde in analytical chemistry (Shi Jie, 2000).

properties

IUPAC Name

3-bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO3/c1-15-10-6-8(7-14)5-9(12)11(10)16-4-2-3-13/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMVWAZXXIZLFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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